![molecular formula C6H7BrN2O2 B13967232 2-Bromo-1-[2-(hydroxymethyl)-1H-imidazol-5-yl]ethan-1-one CAS No. 775533-04-5](/img/structure/B13967232.png)
2-Bromo-1-[2-(hydroxymethyl)-1H-imidazol-5-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHANONE, 2-BROMO-1-[2-(HYDROXYMETHYL)-1H-IMIDAZOL-4-YL]- is a brominated ethanone derivative with a hydroxy-substituted imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHANONE, 2-BROMO-1-[2-(HYDROXYMETHYL)-1H-IMIDAZOL-4-YL]- typically involves the bromination of a precursor compound. One common method is the bromination of 1-[2-(hydroxymethyl)-1H-imidazol-4-yl]ethanone using bromine in an appropriate solvent under controlled conditions . The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
ETHANONE, 2-BROMO-1-[2-(HYDROXYMETHYL)-1H-IMIDAZOL-4-YL]- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding ethanone derivative without the bromine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under appropriate conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of new compounds with different functional groups.
Scientific Research Applications
ETHANONE, 2-BROMO-1-[2-(HYDROXYMETHYL)-1H-IMIDAZOL-4-YL]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its imidazole ring.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHANONE, 2-BROMO-1-[2-(HYDROXYMETHYL)-1H-IMIDAZOL-4-YL]- involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The bromine atom can also participate in halogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone
- 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one
- 2-Bromo-1-aryl-1-ethanone
Uniqueness
ETHANONE, 2-BROMO-1-[2-(HYDROXYMETHYL)-1H-IMIDAZOL-4-YL]- is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
775533-04-5 |
|---|---|
Molecular Formula |
C6H7BrN2O2 |
Molecular Weight |
219.04 g/mol |
IUPAC Name |
2-bromo-1-[2-(hydroxymethyl)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C6H7BrN2O2/c7-1-5(11)4-2-8-6(3-10)9-4/h2,10H,1,3H2,(H,8,9) |
InChI Key |
RDAODSFYJXDMFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)CO)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



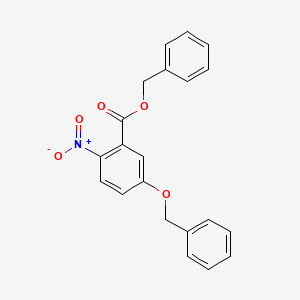
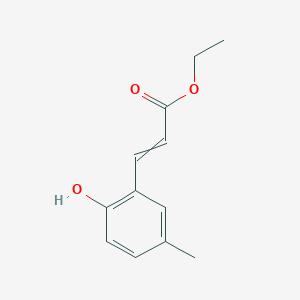
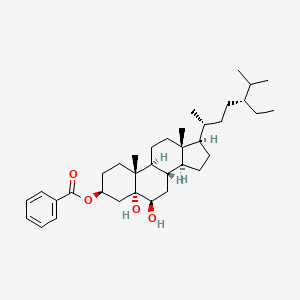

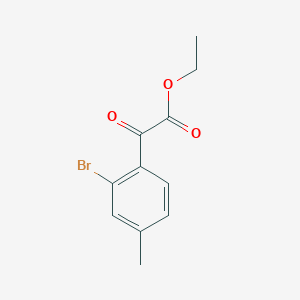

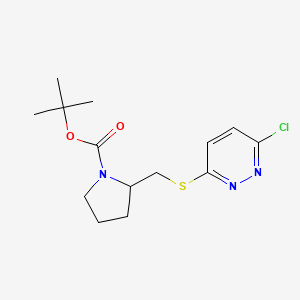
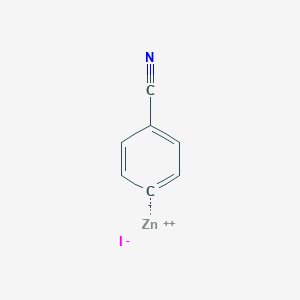
![6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane](/img/structure/B13967209.png)
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one](/img/structure/B13967210.png)
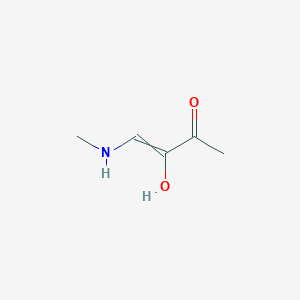
![4-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-phenol](/img/structure/B13967230.png)

